molecular formula C16H19N5O B2524331 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea CAS No. 1396686-31-9

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea

Cat. No.: B2524331
CAS No.: 1396686-31-9
M. Wt: 297.362
InChI Key: CYEYZVDPQWNGKU-UHFFFAOYSA-N
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Description

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a pyrimidine ring, and a urea moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine ring.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(m-tolyl)urea: Similar structure but with a different position of the methyl group on the tolyl ring.

    1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(p-tolyl)urea: Similar structure but with the methyl group on the para position of the tolyl ring.

Uniqueness

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-12-6-2-3-7-14(12)20-16(22)19-13-10-17-15(18-11-13)21-8-4-5-9-21/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEYZVDPQWNGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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